molecular formula C10H9ClIN3 B8817168 8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine CAS No. 867165-15-9

8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine

Cat. No. B8817168
M. Wt: 333.55 g/mol
InChI Key: HITZGGXWMCCAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C10H9ClIN3 and its molecular weight is 333.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

867165-15-9

Product Name

8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine

Molecular Formula

C10H9ClIN3

Molecular Weight

333.55 g/mol

IUPAC Name

8-chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine

InChI

InChI=1S/C10H9ClIN3/c11-8-7-9(12)14-10(6-2-1-3-6)15(7)5-4-13-8/h4-6H,1-3H2

InChI Key

HITZGGXWMCCAIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CN=C3Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1058 mg, 5.1 mmol) and NIS (1146 mg, 5.1 mmol) in anh DMF (10 mL) were stirred at 60° C. under Ar for 6 h. The reaction was diluted with DCM (−400 mL), washed (H2O, brine), dried (Na2SO4) and concentrated under reduced pressure. Purification of the crude material by flash chromatography on silica gel (50 g cartridge, 10:1-8:1-7:1-6:1 hexanes:EtOAc) afforded the title compound as a pale yellow solid; 1H NMR (400 MHz, CDCl3) δ 7.51 (d, J=4.8 Hz, 1H), 7.26 (d, J=4.8 Hz, 1H), 3.75 (quintetd, J=1.2 Hz, 8.4 Hz, 1H), 2.62-2.42 (m, 4H), 2.32-1.98 (m, 2H); MS (ES+): m/z 334.0 (100) [MH+]; HPLC: tR=3.38 min (OpenLynx, polar—5 min).
Quantity
1058 mg
Type
reactant
Reaction Step One
Name
Quantity
1146 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.